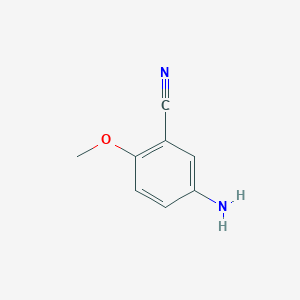

5-Amino-2-methoxybenzonitrile

描述

Significance of Aminobenzonitriles in Synthetic and Medicinal Chemistry

Aminobenzonitriles, a class of organic compounds featuring both an amino and a nitrile group attached to a benzene (B151609) ring, are of considerable interest in the fields of synthetic and medicinal chemistry. solubilityofthings.comontosight.ai The presence of these two functional groups allows for a wide array of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules. solubilityofthings.com The amino group can be readily modified through reactions like acylation and alkylation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. ontosight.ai This versatility makes aminobenzonitriles crucial building blocks for the creation of diverse molecular scaffolds, particularly in the development of pharmaceuticals and advanced materials. solubilityofthings.com Their utility is highlighted in the synthesis of various biologically active compounds, including those with potential anti-inflammatory and anticancer properties. solubilityofthings.com

Overview of Research Trajectories for 5-Amino-2-methoxybenzonitrile and its Derivatives

This compound, with its specific substitution pattern, has emerged as a compound of interest in several research areas. Its derivatives are being explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. evitachem.com Research is also directed towards its application in materials science, leveraging its electronic properties. ontosight.ai The development of efficient synthetic routes to this compound and its analogs is an ongoing area of investigation, aiming to improve yield and purity for both laboratory-scale research and potential industrial applications. evitachem.com

Contextualization within Aromatic Compound Research

Aromatic compounds form the backbone of a vast number of chemical entities, from industrial chemicals to life-saving drugs. acs.org this compound fits within this broad category as a substituted benzonitrile (B105546). ontosight.ai The benzene ring provides a stable scaffold, while the attached functional groups—amino, methoxy (B1213986), and nitrile—dictate its specific chemical reactivity and potential applications. ontosight.aievitachem.com The interplay of these groups, particularly the electron-donating amino and methoxy groups and the electron-withdrawing nitrile group, influences the compound's reactivity in electrophilic and nucleophilic substitution reactions. evitachem.com The study of such substituted aromatic compounds is fundamental to understanding structure-activity relationships, a key concept in drug design and materials science. acs.org

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNMIDYUSWEPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399346 | |

| Record name | 5-amino-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214623-57-1 | |

| Record name | 5-amino-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Methoxybenzonitrile

Established Synthetic Routes to 5-Amino-2-methoxybenzonitrile

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the introduction and modification of functional groups on the benzene (B151609) ring.

Nitration and Reduction Strategies

A common and well-established method for synthesizing this compound involves a two-step process starting from 2-methoxybenzonitrile (B147131). The initial step is the nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.

The nitration of an aromatic ring typically requires the use of nitric acid (HNO₃) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). youtube.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. youtube.com In the case of 2-methoxybenzonitrile, the methoxy (B1213986) group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The directing effects of these two groups guide the incoming nitro group primarily to the 5-position.

Once the nitro group is introduced, it can be reduced to the desired amino group. A variety of reducing agents can be employed for this transformation, with common choices being hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) or iron metal in the presence of an acid like acetic acid. youtube.com

A similar strategy can be employed starting from 2-methoxybenzoic acid, where nitration is followed by reduction to yield 4-amino-2-methoxybenzoic acid, which can then be converted to the nitrile.

Table 1: Nitration and Reduction for the Synthesis of Amino-benzonitriles

| Starting Material | Reaction Steps | Key Reagents | Product |

|---|---|---|---|

| 2-Methoxybenzonitrile | 1. Nitration 2. Reduction | 1. HNO₃, H₂SO₄ 2. H₂/Pd-C or Fe/Acid | This compound |

Amine Substitution Approaches

Direct amination of a suitably substituted benzonitrile (B105546) derivative presents another synthetic avenue. This approach typically involves the nucleophilic substitution of a leaving group, such as a halogen, on the aromatic ring by an amine source. For instance, the reaction of 2-methoxy-5-halobenzonitrile with ammonia (B1221849) or an ammonia equivalent could theoretically yield this compound. However, the reactivity of the aryl halide is a critical factor, and such reactions often require specific catalysts or harsh conditions.

A related method is reductive amination, which involves the reaction of an aldehyde or ketone with an amine to form an imine, followed by reduction to the corresponding amine. masterorganicchemistry.com While typically used for the synthesis of aliphatic amines, this strategy could be adapted for the synthesis of aromatic amines under specific conditions.

Functional Group Interconversion Methodologies

The synthesis of this compound can also be achieved through the interconversion of other functional groups on the benzene ring. imperial.ac.uk This broad category of reactions offers flexibility in synthetic design.

One example is the conversion of an amide to a nitrile. If 5-amino-2-methoxybenzamide (B1288687) were available, it could be dehydrated using a reagent like thionyl chloride (SOCl₂) to produce this compound. libretexts.org

Conversely, a nitrile group can be introduced through various methods. For instance, the Sandmeyer reaction allows for the conversion of a primary aromatic amine to a nitrile via a diazonium salt intermediate. If a suitable diamino-methoxybenzene derivative were accessible, this could be a viable route.

Utilization of this compound as a Synthetic Precursor

The presence of both an amino and a nitrile group makes this compound a valuable building block for the synthesis of a wide range of more complex molecules, particularly those with pharmaceutical or material science applications.

Coupling Reactions with Carbamates and Other Reagents

The amino group of this compound is nucleophilic and can participate in various coupling reactions. For example, it can react with carbamates to form substituted ureas. These reactions are often catalyzed by transition metals and are a common strategy in drug discovery for creating diverse molecular libraries.

The amino group can also undergo diazotization followed by coupling with electron-rich aromatic compounds to form azo dyes. Furthermore, it can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.

Amidation Reactions and Benzamide (B126) Derivative Synthesis

The amino group of this compound readily undergoes amidation reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form benzamide derivatives. libretexts.org This is a fundamental transformation in organic synthesis and is widely used to prepare a vast array of compounds with diverse biological activities. nih.govresearchgate.net

The synthesis of benzamide derivatives often involves the use of coupling agents to facilitate the reaction between the carboxylic acid and the amine. libretexts.org The resulting benzamides can serve as final products or as intermediates for further chemical modifications. The nitrile group can also be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, further expanding the synthetic possibilities. libretexts.org

Table 2: Reactions Utilizing this compound

| Reaction Type | Reagent/Partner | Product Class |

|---|---|---|

| Coupling Reaction | Carbamates | Substituted Ureas |

| Amidation | Carboxylic Acids / Acid Chlorides | Benzamide Derivatives |

| Diazotization/Coupling | NaNO₂, H⁺; then an aromatic compound | Azo Compounds |

Friedländer Reaction Applications for Fused Heterocycles

While specific examples of this compound undergoing the Friedländer reaction to produce fused heterocycles are not extensively detailed in the provided search results, the reaction is a well-established method for synthesizing quinolines and related fused heterocyclic systems. The general mechanism involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. Given the ortho-position of the amino group to the nitrile in a related isomer, 2-amino-5-methoxybenzonitrile (B1273454), it is plausible that under appropriate conditions, the nitrile group could be hydrolyzed to a ketone, which could then participate in a Friedländer-type condensation. This would lead to the formation of substituted quinolones, a common scaffold in many biologically active compounds.

Nucleophilic Substitution Reactions Involving Amino and Methoxy Moieties

The amino and methoxy groups on the benzonitrile ring are susceptible to nucleophilic substitution reactions, although the reactivity is influenced by the electronic nature of the aromatic ring and the other substituents. The amino group, being an activating group, can facilitate electrophilic aromatic substitution, but can also undergo nucleophilic reactions at the nitrogen atom. For instance, it can be acylated or alkylated.

The methoxy group can be cleaved under harsh conditions using strong acids like HBr or BBr3 to yield the corresponding phenol (B47542). More selective demethylation can sometimes be achieved with other reagents. Nucleophilic aromatic substitution (SNAr) of the methoxy group is generally difficult unless the ring is sufficiently activated by electron-withdrawing groups in the ortho and para positions.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound can undergo various oxidation and reduction reactions.

Amino Group: The primary amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. evitachem.com It can also be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Nitrile Group: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. evitachem.com This transformation is valuable for creating benzylamine (B48309) derivatives. Conversely, the nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid.

Methoxy Group: The methoxy group is generally stable to most oxidizing and reducing conditions commonly employed in organic synthesis.

| Functional Group | Reaction Type | Reagents | Product |

| Amino (-NH2) | Oxidation | Potassium permanganate, Hydrogen peroxide | Nitroso (-NO), Nitro (-NO2) |

| Nitrile (-CN) | Reduction | Lithium aluminum hydride, Catalytic hydrogenation | Primary amine (-CH2NH2) |

| Nitrile (-CN) | Hydrolysis | Acid or Base | Carboxylic acid (-COOH) |

Synthesis of Pharmaceutical Intermediates and Drug Candidates

This compound and its isomers serve as important intermediates in the synthesis of pharmaceuticals. chembk.comontosight.ai The various functional groups allow for the construction of complex molecular architectures found in many drug candidates. For example, related aminobenzonitrile derivatives are used in the synthesis of inhibitors for enzymes like histone deacetylases (HDACs). smolecule.com The ability to modify the amino, methoxy, and nitrile groups allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Formation of Compound Libraries for High-Throughput Screening

The versatility of this compound makes it a suitable scaffold for the generation of compound libraries for high-throughput screening (HTS). nih.gov HTS is a key process in drug discovery where large numbers of compounds are rapidly tested for biological activity against a specific target. By systematically reacting this compound with a diverse set of reagents, a library of related but structurally distinct molecules can be created. For instance, the amino group can be acylated with a variety of carboxylic acids, or the nitrile group can be converted to different heterocycles. This approach allows for the efficient exploration of chemical space around the core benzonitrile structure to identify potential lead compounds for drug development. Fragment-based screening, a related technique, often utilizes smaller, less complex molecules, and derivatives of benzonitrile could be suitable candidates for such libraries. bham.ac.uk

Optimization of Reaction Conditions for Derivatization

Optimizing reaction conditions is crucial for the efficient and selective derivatization of this compound. The choice of solvent, temperature, catalyst, and reagents can significantly impact the yield and purity of the desired product. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand and base is critical. In nucleophilic substitution reactions, the solvent polarity can influence the reaction rate. ksu.edu.sa For instance, the reduction of benzonitriles with electron-donating groups may require harsher conditions, such as refluxing in tetrahydrofuran (B95107) (THF), to achieve complete conversion. acs.org Careful optimization allows for the minimization of side reactions and the maximization of the desired product's yield, which is particularly important in multi-step syntheses and for industrial-scale production.

Synthetic Pathways for Related Methoxybenzonitrile Isomers and Analogs

The synthesis of various methoxybenzonitrile isomers and analogs often involves multi-step sequences starting from readily available precursors. Common strategies include:

Nitration followed by Reduction: A common route to amino-substituted benzonitriles involves the nitration of a methoxybenzonitrile precursor, followed by the reduction of the nitro group to an amino group. evitachem.com The regioselectivity of the nitration is directed by the existing methoxy group.

Nucleophilic Aromatic Substitution: Halogenated benzonitriles can serve as precursors where the halogen is displaced by a methoxy group via nucleophilic aromatic substitution.

Cyanation of Aryl Halides or Triflates: An aryl halide or triflate can be converted to a nitrile using reagents like zinc cyanide in the presence of a palladium catalyst. acs.org

Functional Group Interconversion: Existing functional groups on the aromatic ring can be converted to the desired amino, methoxy, or nitrile groups through various chemical transformations.

For example, the synthesis of 4-amino-2-methoxybenzonitrile (B1330249) can start from 2-methoxybenzoic acid, which undergoes nitration and subsequent reduction. smolecule.com The synthesis of other isomers would involve similar strategies, with the starting materials and reaction conditions chosen to achieve the desired substitution pattern.

Preparation of 2-Methoxybenzonitrile (o-Anisonitrile)

2-Methoxybenzonitrile, also known as o-anisonitrile, is a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Several methods have been developed for its preparation, starting from different ortho-substituted benzene derivatives.

One common approach involves the diazotization of o-anisidine (B45086) (2-methoxyaniline). In this process, o-anisidine is treated with sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures (0–5°C) to form a diazonium salt. chemicalbook.com This intermediate is then subjected to a cyanation reaction, for instance, by treating it with lead cyanide in benzene, to yield 2-methoxybenzonitrile. chemicalbook.com The final product can be isolated and purified by steam distillation followed by distillation under reduced pressure. chemicalbook.com Another cyanation method involves the use of copper(I) cyanide.

An alternative route starts from o-anisaldehyde. The aldehyde is first converted to its corresponding aldoxime, o-anisaldoxime, by reaction with hydroxylamine (B1172632) hydrochloride in ethanol. Subsequent dehydration of the aldoxime, catalyzed by an agent like phosphorus oxychloride, yields the desired nitrile. Dehydration of aldoximes to nitriles can also be achieved using various other reagents and catalytic systems, including a two-step method involving isolation of the oxime and a one-step method directly from the aldehyde and hydroxylamine salt. google.com Organoselenium compounds, such as PhSe(O)OH, have also been employed as catalysts for the dehydration of anisaldoxime under solventless conditions, offering a scalable and waste-free process. researchgate.net

A third synthetic pathway utilizes o-anisic acid (2-methoxybenzoic acid). The synthesis involves reacting the acid with an ammonia source in the presence of a coupling agent, followed by dehydration to form the nitrile. ontosight.ai Furthermore, a method has been reported for the synthesis of 2-methoxybenzonitrile from 1-(2-methoxyphenyl)ethanol (B80116) using an amorphous manganese oxide catalyst. researchgate.net

Table 1: Synthetic Methods for 2-Methoxybenzonitrile (o-Anisonitrile)

| Starting Material | Key Reagents/Steps | Description |

| o-Anisidine | 1. NaNO₂, HCl (Diazotization) 2. Pb(CN)₂ or CuCN (Cyanation) | Formation of a diazonium salt followed by nucleophilic substitution with a cyanide source. chemicalbook.com |

| o-Anisaldehyde | 1. NH₂OH·HCl (Aldoxime formation) 2. POCl₃ or PhSe(O)OH (Dehydration) | Conversion to an aldoxime, which is then dehydrated to the nitrile. researchgate.net |

| o-Anisic Acid | Ammonia source, Coupling agent, Dehydration | Amidation of the carboxylic acid followed by dehydration to the nitrile. ontosight.ai |

| 1-(2-methoxyphenyl)ethanol | Amorphous Manganese Oxide (MnOx) catalysis | Catalytic conversion involving C-C bond cleavage and functionalization. researchgate.net |

Synthetic Approaches to Halogenated Methoxybenzonitrile Derivatives

Halogenated methoxybenzonitriles are important building blocks in medicinal chemistry and materials science. Their synthesis typically involves the direct halogenation of a methoxybenzonitrile precursor or the introduction of the nitrile or methoxy group onto a pre-halogenated benzene ring.

Chlorinated Derivatives: The synthesis of chlorinated methoxybenzonitriles can be achieved through various routes. For instance, 2-Chloro-5-methoxybenzonitrile is synthesized from 2-chloro-5-hydroxybenzonitrile (B1589066) by reaction with sulfuryl chloride in the presence of potassium carbonate. biosynth.com3-Chloro-4-methoxybenzonitrile can be prepared via a general procedure and purified by column chromatography. core.ac.uk A tandem demethylation-methylation strategy can also be employed, starting from 3-chloro-5-methoxybenzonitrile, which is first demethylated using lithium iodide and then selectively methylated.

Brominated Derivatives: Bromination of methoxybenzonitrile isomers is a common strategy. 4-(Bromomethyl)-3-methoxybenzonitrile is typically synthesized by the radical bromination of 3-methoxybenzonitrile (B145857) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. For direct aromatic bromination, 4-Bromo-3-methoxybenzonitrile can be prepared by treating 3-methoxybenzonitrile with bromine in a suitable solvent, often with a Lewis acid catalyst. smolecule.com A multi-step synthesis starting from 4-methyl-3-methoxy benzamide can also yield brominated derivatives. google.com

Fluorinated and Mixed Halogen Derivatives: The synthesis of fluorinated derivatives often involves specific fluorinating agents. 2-Bromo-4-fluoro-6-methoxybenzonitrile synthesis can start from 4-methoxybenzonitrile (B7767037), which undergoes controlled bromination and fluorination. smolecule.com Similarly, 3-Bromo-6-fluoro-2-methoxybenzonitrile is typically prepared by the sequential bromination and fluorination of 2-methoxybenzonitrile, using reagents like bromine with an iron(III) bromide catalyst, followed by a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The synthesis of other derivatives like 3-Bromo-6-chloro-2-methoxybenzonitrile also involves multi-step chemical reactions to introduce the specific halogen substituents. evitachem.com

Table 2: Examples of Synthesized Halogenated Methoxybenzonitriles

| Compound Name | Starting Material/Precursor | Key Reagents/Reaction Type | Reference |

| 2-Chloro-5-methoxybenzonitrile | 2-chloro-5-hydroxybenzonitrile | Sulfuryl chloride, K₂CO₃ | biosynth.com |

| 3-Chloro-4-methoxybenzonitrile | 3-chloro-5-methoxybenzonitrile | LiI (demethylation), CH₃I (methylation) | |

| 4-(Bromomethyl)-3-methoxybenzonitrile | 3-methoxybenzonitrile | N-Bromosuccinimide (NBS), Benzoyl peroxide | |

| 4-Bromo-3-methoxybenzonitrile | 3-methoxybenzonitrile | Bromine, Dichloromethane | smolecule.com |

| 2-Bromo-4-fluoro-6-methoxybenzonitrile | 4-methoxybenzonitrile | Bromination and Fluorination reagents | smolecule.com |

| 3-Bromo-6-fluoro-2-methoxybenzonitrile | 2-methoxybenzonitrile | 1. Br₂, FeBr₃ 2. NFSI (Fluorination) |

Synthesis of other Aminomethoxybenzonitrile Isomers

The synthesis of various aminomethoxybenzonitrile isomers is crucial for structure-activity relationship studies in drug discovery and other fields. The position of the amino and methoxy groups on the benzonitrile scaffold significantly influences the molecule's properties.

A key isomer, 3-Amino-4-methoxybenzonitrile , can be synthesized through several routes. One common method involves the nitration of 4-methoxybenzonitrile to form 4-methoxy-3-nitrobenzonitrile. The nitro group is subsequently reduced to an amino group to yield the final product. This reduction is often achieved through catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C). An alternative starting point is the reaction of 4-methoxybenzonitrile with ammonia. ontosight.ai

Another related isomer, 4-Amino-3-methylbenzonitrile , which features a methyl group instead of a methoxy group at the 3-position, can be prepared by the dehydration of 4-amino-3-methylbenzamide, for example, using diphosphorus (B173284) pentoxide at high temperatures.

The synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (B1311619) , a more complex derivative, starts from commercially available isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The aldehyde is converted to 3-hydroxy-4-methoxybenzonitrile. This intermediate then undergoes etherification, followed by nitration of the aromatic ring and subsequent reduction of the nitro group to afford the key amino-benzonitrile intermediate. mdpi.com

A preparation method for 3-amino-4-methoxybenzanilide, a closely related amide, involves reacting 3-nitro-4-X-benzoic acid (where X is a halogen) with aniline, followed by methoxylation and reduction of the nitro group. google.com While not a nitrile, this synthesis highlights a pathway to aminomethoxy-substituted benzene rings.

Table 3: Synthetic Approaches to Aminomethoxybenzonitrile Isomers and Derivatives

| Compound Name | Starting Material | Key Steps | Reference |

| 3-Amino-4-methoxybenzonitrile | 4-methoxybenzonitrile | 1. Nitration 2. Reduction of nitro group | |

| 3-Amino-4-methoxybenzonitrile | 4-methoxybenzonitrile | Reaction with ammonia | ontosight.ai |

| 4-Amino-3-methylbenzonitrile | 4-amino-3-methylbenzamide | Dehydration (e.g., with P₂O₅) | |

| 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Isovanillin | Nitrile formation, Etherification, Nitration, Reduction | mdpi.com |

Spectroscopic Characterization and Structural Elucidation Studies

Spectroscopic methods are indispensable for determining the intricate structural features of organic molecules. For 5-Amino-2-methoxybenzonitrile, NMR spectroscopy offers a detailed view of the proton and carbon environments, while mass spectrometry provides information on its molecular weight and elemental composition.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number of different types of protons, their electronic environments, and their proximity to other protons. The analysis of this compound reveals distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amino group protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Methoxy (CH₃) | 3.8 - 4.0 | Singlet |

| Amino (NH₂) | 3.5 - 5.0 (broad) | Singlet |

| Aromatic (H-3) | 6.8 - 7.0 | Doublet |

| Aromatic (H-4) | 6.6 - 6.8 | Doublet of doublets |

| Aromatic (H-6) | 6.9 - 7.1 | Doublet |

Note: This table is predictive and based on the analysis of related structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the carbon skeleton.

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is scarce. However, data for 2-methoxybenzonitrile (B147131) shows characteristic signals for the nitrile carbon, the methoxy carbon, and the aromatic carbons. rsc.org The presence of the amino group in this compound would influence the chemical shifts of the aromatic carbons, particularly the carbon to which it is attached (C-5) and the ortho and para carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-CN) | 118 - 120 |

| C2 (C-OCH₃) | 155 - 158 |

| C3 | 115 - 117 |

| C4 | 119 - 121 |

| C5 (C-NH₂) | 140 - 145 |

| C6 | 110 - 112 |

| Nitrile (CN) | 116 - 118 |

| Methoxy (OCH₃) | 55 - 57 |

Note: This table is predictive and based on the analysis of related structures. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound.

Liquid Chromatography–Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for confirming the identity of a compound and assessing its purity by separating it from any impurities before it enters the mass spectrometer. The mass spectrometer then provides the molecular weight of the separated components. For this compound, with a molecular formula of C₈H₈N₂O, the expected molecular weight is approximately 148.16 g/mol . biosynth.com An LC-MS analysis would ideally show a major peak corresponding to this mass, confirming the identity of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound with a high degree of confidence. For this compound (C₈H₈N₂O), the calculated exact mass is 148.0637. An HRMS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the compound's elemental composition.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. An HPLC analysis of a this compound sample would involve passing a solution of the compound through a column packed with a stationary phase. The compound would elute at a specific retention time, and the area of the resulting peak can be used to quantify its purity. Commercial suppliers of this compound often report a purity of 95% or higher, which is typically determined by HPLC. hit2lead.com

Table 3: Summary of Analytical Techniques for this compound

| Technique | Purpose | Expected Results |

| ¹H NMR | Proton environment analysis | Distinct signals for methoxy, amino, and aromatic protons. |

| ¹³C NMR | Carbon skeleton characterization | Unique signals for each carbon atom in the molecule. |

| LC-MS | Purity and identity confirmation | A major peak with a mass corresponding to the molecular weight of the compound. |

| HRMS | Exact mass determination | A measured mass that closely matches the calculated exact mass. |

| HPLC | Separation and purity assessment | A single major peak indicating high purity. |

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the analytical purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose, offering excellent resolution and sensitivity. nih.govnih.gov The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. uv.esdiva-portal.org

In a typical setup, a C18 column is used as the stationary phase due to its strong hydrophobic retention capabilities. uv.esdiva-portal.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic modifier is gradually increased, is often utilized to ensure the efficient elution of the compound while separating it from any potential impurities. researchgate.net The retention time of the main peak corresponding to this compound serves as a key identifier, and the area of this peak relative to the total peak area in the chromatogram allows for the precise quantification of its purity. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the benzonitrile (B105546) chromophore exhibits strong absorbance. nih.gov

Table 1: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric Acid B: Acetonitrile | | Elution Mode | Gradient | | Flow Rate | 1.0 mL/min | | Column Temperature | 25 °C | | Injection Volume | 10 µL | | Detector | UV-Vis Diode Array Detector (DAD) | | Detection Wavelength | ~254 nm |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and thermally stable compounds. mtoz-biolabs.com For non-volatile compounds like this compound, a derivatization step is typically necessary to increase its volatility. nih.govnih.gov The primary amino group is often derivatized, for instance, through trimethylsilylation, to make the compound suitable for GC analysis. nih.gov

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron impact) and fragments them. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. libretexts.org The fragmentation pattern provides crucial structural information. For the silylated derivative of this compound, characteristic fragments would be expected from the loss of methyl groups from the silyl (B83357) and methoxy moieties, cleavage adjacent to the amino group, and fragmentation of the aromatic ring. nih.govlibretexts.org

Table 2: Illustrative GC-MS Parameters and Expected Fragmentation

| Parameter / Fragment | Description |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 280°C) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Molecular Ion (M+) | Peak corresponding to the mass of the derivatized molecule. |

| Key Fragments | Fragments resulting from α-cleavage at the C-N bond. libretexts.org Loss of -CH₃ (m/z = M-15). Fragments related to the benzonitrile and methoxybenzene structures. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides essential information about the functional groups present in a molecule. These methods are complementary and are used to build a complete picture of the molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. publish.csiro.au For this compound, the FT-IR spectrum is expected to show characteristic peaks that confirm its structure.

Key vibrational modes include the asymmetric and symmetric stretching of the primary amine (N-H) group, typically observed in the 3300-3500 cm⁻¹ region. atlantis-press.com The sharp, strong absorption band for the nitrile (C≡N) group stretch is a prominent feature, usually appearing around 2220-2240 cm⁻¹. The presence of the methoxy group is confirmed by C-O-C stretching vibrations, with an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. esisresearch.org Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aromatic C=C ring stretching modes appear in the 1400-1600 cm⁻¹ range. biointerfaceresearch.com

Table 3: Key FT-IR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3450 - 3350 | N-H Asymmetric Stretch | Medium |

| 3350 - 3250 | N-H Symmetric Stretch | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2230 - 2220 | C≡N Nitrile Stretch | Strong, Sharp |

| 1620 - 1580 | N-H Scissoring / Aromatic C=C Stretch | Medium-Strong |

| 1520 - 1470 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1260 - 1240 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | Strong |

| 1050 - 1020 | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | Medium |

| 850 - 800 | C-H Out-of-Plane Bending | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

Fourier-Transform Raman (FT-Raman) spectroscopy is a light-scattering technique that provides vibrational information complementary to FT-IR. nih.gov While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. currentseparations.com This selection rule difference means that symmetric, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, the C≡N stretching vibration is typically very strong and sharp in the Raman spectrum, making it an excellent diagnostic peak. esisresearch.orgnih.gov The symmetric breathing modes of the benzene (B151609) ring are also characteristically strong in Raman spectra. In contrast, the N-H and O-H stretching vibrations, which are prominent in IR, are generally weaker in Raman spectra. The use of an Nd:YAG laser with an excitation wavelength of 1064 nm in FT-Raman minimizes fluorescence, which can be an issue with other Raman techniques. esisresearch.org

Table 4: Complementary FT-Raman Vibrational Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Relative Intensity |

|---|---|---|

| 3100 - 3050 | Aromatic C-H Stretch | Strong |

| 2230 - 2220 | C≡N Nitrile Stretch | Very Strong |

| 1610 - 1590 | Aromatic C=C Ring Stretch | Strong |

| 1260 - 1240 | Asymmetric C-O-C Stretch | Medium |

| 1010 - 990 | Benzene Ring Breathing Mode (Symmetric) | Strong |

| 850 - 800 | C-H Out-of-Plane Bending | Medium |

Surface-Enhanced Raman Spectroscopy (SERS) Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules by several orders of magnitude. youtube.com This enhancement is achieved when the analyte is adsorbed onto or in close proximity to nanostructured metallic surfaces, most commonly silver (Ag) or gold (Au). mdpi.comnih.gov The enhancement arises from two primary mechanisms: an electromagnetic mechanism, which involves the amplification of the local electric field via localized surface plasmon resonance, and a chemical mechanism, which involves charge-transfer between the molecule and the metal surface. youtube.com

For this compound, SERS studies would likely involve its adsorption onto silver nanoparticles. nih.gov The amino group and the nitrogen atom of the nitrile group can interact with the silver surface, influencing the orientation of the molecule. This orientation affects which vibrational modes are enhanced. nih.gov For example, if the molecule adsorbs via the amino group, vibrations involving this group and the aromatic ring are expected to be significantly enhanced. SERS is capable of detecting extremely low concentrations, potentially down to the single-molecule level, making it a powerful tool for trace analysis. nih.govnih.gov

Table 5: Key Aspects of SERS Studies on this compound

| Aspect | Description |

|---|---|

| SERS Substrate | Typically silver (Ag) or gold (Au) colloids or nanostructured surfaces. nih.govnih.gov |

| Enhancement Factor | Can reach 10⁶ or higher, allowing for ultra-sensitive detection. |

| Adsorption Mechanism | Interaction likely occurs through the lone pair electrons of the amino nitrogen and/or the nitrile nitrogen with the metal surface. |

| Spectral Changes | Relative intensities of Raman bands change upon adsorption. Vibrational modes perpendicular to the metal surface are often enhanced the most. |

| Applications | Trace detection, analysis of molecular orientation on surfaces, and probing molecule-metal interactions. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of molecules. For 5-Amino-2-methoxybenzonitrile, these methods elucidate its intrinsic stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. For this process, a functional such as B3LYP is often paired with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. sigmaaldrich.com The optimization process starts with an initial geometry, often derived from experimental data like X-ray crystallography, and iteratively adjusts atomic positions to minimize the total electronic energy, resulting in a stable, optimized structure in the gas phase. sigmaaldrich.com

This optimized geometry is crucial for calculating other molecular properties. Key electronic structure parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor, as it helps to characterize chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. echemi.com For instance, in related Schiff base compounds, DFT studies show that the HOMO and LUMO are often delocalized across the aromatic rings, which is essential for understanding their electronic and optical properties. sigmaaldrich.comechemi.com

Table 1: Representative Optimized Geometry Parameters for this compound (Illustrative) This table presents illustrative data typical of a DFT B3LYP/6-311G(d,p) calculation, as specific literature values were not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (amino) | ~1.38 Å | |

| C≡N (nitrile) | ~1.16 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle | C-C-C (ring) | ~119° - 121° |

| H-N-H (amino) | ~112° | |

| C-O-C (methoxy) | ~118° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is the primary method for calculating the electronic absorption spectra of compounds, predicting the wavelengths of maximum absorption (λmax). bldpharm.com By applying the TD-DFT method, often in conjunction with a solvation model like the Polarizable Continuum Model (PCM) to simulate solvent effects, one can predict how a molecule like this compound will interact with light. bldpharm.com

The calculations provide information on vertical excitation energies, which correspond to the energy difference between the ground state and an excited state without a change in molecular geometry. bldpharm.com Associated with each excitation is an oscillator strength, which indicates the intensity of the corresponding spectral band. This analysis is crucial for interpreting UV-Vis spectra and understanding the nature of electronic transitions, such as π-π* transitions, within the molecule. bldpharm.com

Table 2: Representative TD-DFT/PCM (Methanol) Electronic Excitation Data (Illustrative) This table presents illustrative data typical of a TD-DFT calculation, as specific literature values were not available.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.15 | HOMO -> LUMO |

| S2 | 4.21 | 294 | 0.28 | HOMO-1 -> LUMO |

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. These simulations are invaluable for studying how a ligand like this compound might interact with a biological target, such as a protein.

MC methods can be used to perturb the system—for example, by altering the ligand's structure or the surrounding solvent environment—and calculate the resulting change in binding energy. The quality of the random number generator used in these simulations is critical, as it can significantly affect the calculated physical properties of the system. cymitquimica.com These simulations help in understanding the subtle contributions of solvent and ion rearrangements to the stability of a ligand-protein complex.

Table 3: Illustrative Monte Carlo Simulation Results for Binding Energy Perturbation This table illustrates how MC simulations could be used to assess the impact of mutating a residue in a hypothetical binding pocket for this compound.

| System | Residue Mutation | Calculated ΔG_bind (kcal/mol) | Contribution from Water Rearrangement (kcal/mol) |

|---|---|---|---|

| Wild Type | None | -8.5 ± 0.4 | -1.2 |

| Mutant 1 | Asp -> Ala | -5.2 ± 0.5 | +0.8 |

Free Energy Perturbation (FEP) is a rigorous computational technique based on statistical mechanics for calculating the relative binding free energies of different ligands to a target protein. The method involves creating a non-physical, or "alchemical," transformation of one molecule into another through a series of intermediate steps. By simulating these intermediate states, the free energy difference between the two real ligands can be accurately determined.

This is often visualized using a thermodynamic cycle. The relative binding free energy (ΔΔG) is calculated by comparing the free energy of mutating the ligand in solution (ΔG_solv) with the free energy of mutating it within the protein's binding site (ΔG_bind). FEP calculations are computationally intensive but provide predictions of binding affinity that can significantly accelerate drug discovery projects by prioritizing which compounds to synthesize and test. biosynth.com Software packages like GROMOS and GROMACS are commonly used to perform these simulations.

Table 4: Illustrative Thermodynamic Cycle Data from an FEP Calculation This table illustrates a hypothetical FEP calculation for the relative binding free energy (ΔΔG) between this compound and a modified analogue.

| Transformation | Description | Calculated ΔG (kcal/mol) |

|---|---|---|

| ΔG1 | Binding of Ligand A (this compound) | -8.5 (Reference) |

| ΔG2 | Binding of Ligand B (Analogue) | ? |

| ΔG3 | Alchemical transformation of Ligand A to B in solvent | +2.1 ± 0.2 |

| ΔG4 | Alchemical transformation of Ligand A to B in protein | +0.8 ± 0.3 |

| ΔΔG (ΔG2 - ΔG1) | Relative Binding Free Energy (ΔG4 - ΔG3) | -1.3 ± 0.4 |

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and the structural features of a molecule. These descriptors are essential in quantitative structure-activity relationship (QSAR) studies and in computational models used to predict the properties of new chemical entities. They can be calculated from the molecular structure and include physicochemical properties, steric parameters, and electronic attributes.

For this compound, key descriptors can be predicted using various software and online tools. These include measures of lipophilicity (XLogP3), polar surface area (PSA), and other properties that influence a molecule's behavior in biological systems.

Table 5: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol | |

| Exact Mass | 148.06400 | echemi.com |

| XLogP3 | 0.9 | echemi.com |

| Polar Surface Area (PSA) | 59.9 Ų | echemi.com |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 1 | Calculated |

| Refractive Index | 1.569 | echemi.com |

| Boiling Point | 347.5 °C at 760 mmHg | echemi.com |

| InChI Key | SRWMPAZUWXLIPG-UHFFFAOYSA-N |

Topological Polar Surface Area (TPSA) and Rotatable Bonds

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry used to predict the transport properties of drug candidates. It is calculated by summing the surface areas of polar atoms (primarily oxygen and nitrogen) and their attached hydrogens in a molecule nih.gov. This parameter is a strong indicator of a molecule's ability to permeate cell membranes researchgate.net. Generally, molecules with a TPSA greater than 140 Ų are considered to have poor cell membrane permeability, while those with a TPSA below 90 Ų are more likely to cross the blood-brain barrier wikipedia.org.

A rotatable bond is defined as any single non-ring bond connected to a non-hydrogen atom, excluding amide C-N bonds due to their high rotational energy barrier rsc.org. The number of rotatable bonds in a molecule influences its conformational flexibility, which in turn can affect its bioavailability and binding affinity to a target rsc.org. For this compound, the number of rotatable bonds is calculated to be one hit2lead.comnih.gov.

| Parameter | Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 65.1 Ų | Predicts membrane permeability and bioavailability nih.govresearchgate.net. |

| Rotatable Bonds | 1 | Indicates molecular flexibility rsc.orghit2lead.com. |

| Hydrogen Bond Donors | 2 | Influences binding interactions and solubility chemrxiv.org. |

| Hydrogen Bond Acceptors | 3 | Influences binding interactions and solubility chemrxiv.org. |

Hydrogen Bond Donor and Acceptor Counts

For this compound, the primary hydrogen bond donor is the amino (-NH₂) group, which contains two hydrogen atoms capable of being donated. The molecule contains three hydrogen bond acceptors: the nitrogen atom of the nitrile group (-C≡N), the oxygen atom of the methoxy (B1213986) group (-OCH₃), and the nitrogen atom of the amino group. Therefore, the compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. These characteristics are essential for predicting its interaction with biological macromolecules and its solubility.

Studies on Electronic and Optical Properties

The unique electronic structure of this compound, characterized by an electron-donating amino group and an electron-withdrawing nitrile group attached to a benzene (B151609) ring, suggests potential for interesting electronic and optical properties.

Non-Linear Optical (NLO) Properties and Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are fundamental to technologies like optical switching and frequency conversion jhuapl.edu. Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system are known to exhibit significant NLO responses.

The structure of this compound fits this "push-pull" molecular design. The amino group acts as a potent electron donor, while the nitrile group serves as an electron acceptor, with the benzene ring providing the π-electron bridge. Research on other chromophores has shown that incorporating an amino-benzene unit with an additional methoxy group can effectively enhance NLO properties researchgate.net. Furthermore, related benzophenone (B1666685) derivatives have been identified as useful materials for NLO device fabrication scihorizon.com. These findings suggest that this compound is a promising candidate for NLO applications, although specific experimental studies on this compound are not widely reported.

Second Harmonic Generation (SHG) Potential

Second Harmonic Generation (SHG) is a prominent NLO phenomenon where light of a specific frequency is converted into light with exactly twice the frequency (and half the wavelength). This process requires materials with a high second-order nonlinear susceptibility jhuapl.edu. The molecular requirement for a significant SHG response is a non-centrosymmetric structure, often found in molecules with a large first hyperpolarizability (β), which is a measure of the second-order NLO response at the molecular level.

The donor-acceptor architecture of this compound is designed to maximize this first hyperpolarizability. Studies on structurally similar compounds, such as 2-amino-5-chlorobenzophenone, have indicated their potential for producing SHG, directly linking their molecular structure to NLO properties scihorizon.com. Based on these principles and comparative studies, this compound is predicted to have significant potential as an SHG material, pending experimental verification.

Photoinduced Electron Transfer Processes

Photoinduced Electron Transfer (PET) is a fundamental process in chemistry and biology where an electron is transferred from a donor to an acceptor molecule upon light absorption mdpi.com. This process is the basis for numerous applications, including photoredox catalysis and solar energy conversion. Phthalimides, for instance, are known to be effective electron acceptors in PET reactions beilstein-journals.orgresearchgate.net.

The "push-pull" nature of this compound, with its electron-rich amino group and electron-poor cyano-substituted benzene ring, makes it an ideal candidate for intramolecular PET processes. Upon photoexcitation, an electron can be transferred from the amino group (donor) to the aromatic ring/nitrile system (acceptor), creating a charge-separated excited state. This behavior is analogous to well-studied donor-acceptor systems used in organic photoredox catalysts mdpi.com. While direct PET studies on this specific molecule are not detailed in the literature, its molecular architecture strongly suggests a capacity for such photochemical behavior.

Structure Activity Relationship Sar Studies of 5 Amino 2 Methoxybenzonitrile and Its Derivatives

Impact of Substituent Variations on Biological Activity

The electronic properties, steric hindrance, and potential for intermolecular interactions of each substituent are critical in defining the pharmacological profile of derivatives.

The amino (–NH₂) group is a powerful determinant of the chemical reactivity and biological activity of the scaffold. As a strong electron-donating group, it activates the aromatic ring, particularly at the ortho and para positions, enhancing its susceptibility to electrophilic substitution reactions. In synthetic applications, the amino group's ability to act as a nucleophile is often exploited to introduce other functional groups.

From a bioactivity perspective, the amino group is a key pharmacophoric feature. It can serve as a hydrogen bond donor, interacting with specific residues in biological targets like enzymes or receptors. smolecule.com SAR studies have demonstrated that modifications to the amino group can significantly alter the potency of derivatives. For instance, in the context of G9a-like protein (GLP) inhibitors, alterations to the amino group have a profound effect on inhibitory power. The reactivity of the amino group also allows for its conversion into various other functionalities, such as in the synthesis of quinazoline (B50416) derivatives, where it plays a crucial role in the cyclization process. mdpi.com

The methoxy (B1213986) (–OCH₃) group, an electron-donating substituent, significantly modulates the electronic environment of the benzene (B151609) ring. ontosight.ai Its position on the ring is crucial and can drastically affect the potency and selectivity of derivatives. For example, in a series of benzo[b]furan derivatives, placing a methoxy group at the C-6 position resulted in the best antiproliferative activity, while moving it to other positions led to a major loss in activity. nih.gov

SAR studies on tacrine (B349632) derivatives showed that a methoxy substituent on the phenyl ring resulted in better acetylcholinesterase (AChE) inhibition than methyl or fluoro substituents. mdpi.com The methoxy group's influence extends to creating a specific steric environment that can affect the accessibility of nearby positions on the aromatic ring. smolecule.com In some kinase inhibitors, para-alkoxy substituents on a phenyl ring were found to be more favorable for inhibitory activity than alkyl moieties. nih.gov The inclusion of multiple methoxy groups can further enhance the electron-rich nature of the aromatic system, affecting reactivity and directing functionalization in synthetic procedures. snnu.edu.cn

Its versatility in organic synthesis is well-documented; it can be readily transformed into other important functional groups like amines or carboxylic acids. ontosight.airesearchgate.net In molecular recognition, the defined vector and hydrogen-bonding capability of the nitrile group allow it to act as a critical anchor or directional element, guiding the orientation of the molecule within a binding pocket. snnu.edu.cnresearchgate.net Studies on various inhibitors have shown that the nitrile functionality can be crucial for maintaining significant enzymatic inhibition. mdpi.comresearchgate.net The acrylonitrile (B1666552) group, an α,β-unsaturated variant, can act as a Michael acceptor, forming covalent bonds with thiol residues in target proteins, which can potentiate biological activity. researchgate.net

Introducing halogen atoms (F, Cl, Br) onto the benzonitrile (B105546) scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Halogenation increases molecular weight and polarizability. The type and position of the halogen can have a dramatic effect on bioactivity.

For instance, in the development of quinazoline-based inhibitors, the introduction of trifluoromethyl (–CF₃), fluoro (–F), and bromo (–Br) groups onto a stilbene (B7821643) moiety attached to the core structure was found to improve antitumor activity. mdpi.com The fluorine atom, in particular, was noted for its role as a hydrogen bond acceptor, which is important for interactions with target protein residues. mdpi.com In another series of inhibitors, a 2,3-dichlorophenyl group yielded a compound that was among the most potent. mdpi.com Similarly, derivatives bearing a m-fluorophenyl substituent have shown exceptionally high potency in certain assays. mdpi.com The introduction of halogens can also significantly impact the molecule's reactivity in synthetic transformations.

| Parent Scaffold/Compound | Substituent Modification | Resulting Compound/Derivative Class | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Tacrine Analog | Addition of 4-methoxy on phenyl ring | 4-Methoxy Phenyl Tacrine Analog | Better AChE inhibition compared to methyl or fluoro substituents. | mdpi.com |

| Benzo[b]furan | Shift of methoxy group from C-6 to C-3, C-5, or C-7 | Positional Isomers of Methoxy-Benzo[b]furan | Major loss in antiproliferative activity. | nih.gov |

| Quinazoline Derivative | Addition of -CF₃, -F, -Br to stilbene moiety | Halogenated 4-Stilbenylamino Quinazolines | Improved antitumor activity against various cell lines. | mdpi.com |

| Thiazole (B1198619) Derivative | Removal of fluoroethoxy side-chain | De-fluoroethoxylated Thiazole Analog | Significant decrease in potency. | nih.gov |

| Pyrazolophthalazine Tacrine | Addition of m-fluorophenyl substituent | Pyrazolophthalazine Tacrine 23o | 16-fold more potent AChE inhibition than tacrine. | mdpi.com |

Conformational Analysis and Stereochemical Considerations

When designing derivatives, especially those with flexible side chains or those that lead to the creation of chiral centers, stereochemistry becomes a vital consideration. The synthesis of derivatives can result in enantiomers or diastereomers, and it is well-established that different stereoisomers can have vastly different pharmacological activities and metabolic fates. For example, the synthesis of N4-amino-1,2,4-triazoles from unsymmetrical precursors can lead to products that are interesting targets for stereochemical studies, as restricted rotation around N-N bonds can create non-planar, stable conformations. jocpr.com Therefore, controlling or separating stereoisomers is often necessary to develop a successful drug.

Ligand Efficiency and Drug-Likeness Assessment in Derivative Design

In modern drug discovery, hit and lead compounds are often evaluated using metrics like ligand efficiency (LE) and assessments of "drug-likeness". gardp.orggardp.org These concepts help prioritize compounds that have a higher probability of becoming successful drugs with favorable pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). gardp.org

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC). gardp.org It is calculated as the binding energy per heavy atom. A higher LE value is desirable, as it indicates that the compound achieves good potency with a relatively small and efficient structure, offering more potential for optimization. gardp.org

Drug-likeness is often assessed using guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have:

A molecular weight (MW) of less than 500 Daltons.

A calculated octanol-water partition coefficient (logP) not over 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

5-Amino-2-methoxybenzonitrile itself is a small molecule that fits well within these rules, making it an excellent starting point for derivative design. ontosight.aisigmaaldrich.com When designing derivatives, chemists aim to improve potency while maintaining or improving these drug-like properties. For example, while adding a large, greasy substituent might increase potency, it could also increase the molecular weight and logP to unfavorable levels, potentially leading to poor solubility or high metabolic clearance. rgdscience.com Balancing the optimization of potency with the maintenance of good physicochemical properties is a central challenge in medicinal chemistry. semanticscholar.org

| Compound | Molecular Formula | MW (g/mol) | Heavy Atom Count (HAC) | H-Bond Donors (HBD) | H-Bond Acceptors (HBA) | logP (Calculated) | Meets Rule of Five? |

|---|---|---|---|---|---|---|---|

| This compound | C₈H₈N₂O | 148.16 | 11 | 1 (from -NH₂) | 3 (from -O-, -N of CN) | ~1.3-1.5 | Yes |

| 5-Amino-2-bromo-4-chlorobenzonitrile | C₇H₄BrClN₂ | 231.48 | 11 | 1 (from -NH₂) | 2 (from -N of CN) | ~2.5-2.8 | Yes |

Note: logP values are estimates from various computational models and can vary. HBD/HBA counts follow standard definitions.

Comparative Analysis with Structurally Similar Compounds and Analogs

The structure-activity relationship (SAR) of this compound is elucidated by comparing its chemical scaffold and biological activities with those of its structural analogs. Modifications to the benzonitrile core, including changes in the position and nature of substituents, have profound effects on the molecule's electronic properties, reactivity, and biological profile. Analysis of these analogs provides critical insights into the pharmacophore responsible for specific biological actions.

A key comparison can be made with compounds where the substitution pattern on the benzene ring is altered. For instance, the antitubercular activity of meta-amido phenol (B47542) derivatives reveals the importance of the substitution at the 2-position of the ring system. In a study on m-amido bromophenol derivatives, the ortho-bromophenol moiety was identified as a crucial pharmacophore for antitubercular activity. jst.go.jp When the bromine atom at the 2-position is replaced with other groups, a clear trend in activity against Mycobacterium tuberculosis H37Ra is observed. This provides an indirect but valuable comparison for the role of the methoxy group in this compound.

For example, substituting the bromo group (in 5-amino-2-bromophenol (B183262) derivatives) with a methoxy group (as in 5-amino-2-methoxyphenol (B156534) derivatives) results in a significant change in antitubercular potency. The benzoylated derivative of 5-amino-2-methoxyphenol showed an MIC of 3.13 µg/mL, whereas the corresponding 2-bromo analog had an MIC of 1.56 µg/mL. jst.go.jp This suggests that an electron-withdrawing halogen at this position may be more favorable for this specific activity than an electron-donating methoxy group.

| Compound | Substituent at C2-Position | Inhibitory Activity (MIC in µg/mL) against Mtb H37Ra |

|---|---|---|

| N-(4-Bromo-3-hydroxyphenyl)benzamide | -Br | 1.56 |

| N-(4-Chloro-3-hydroxyphenyl)benzamide | -Cl | 1.56 |

| N-(3-Hydroxy-4-methoxyphenyl)benzamide | -OCH3 | 3.13 |

| N-(3-Hydroxy-4-methylphenyl)benzamide | -CH3 | 6.25 |

| N-(4-Fluoro-3-hydroxyphenyl)benzamide | -F | 3.13 |

The positional isomer, 2-amino-5-methoxybenzonitrile (B1273454), serves as another point of comparison. This isomer has been utilized as a starting material in the synthesis of tacrine derivatives, which act as dual acetylcholinesterase (AChE) inhibitors and N-methyl-d-Aspartate (NMDA) receptor antagonists. muni.cz The relative positions of the amino and methoxy groups influence the Friedländer-type condensation reaction used in the synthesis. muni.cz While this compound has the amino group meta to the nitrile and the methoxy group ortho, 2-amino-5-methoxybenzonitrile has the amino group ortho and the methoxy group meta. This isomeric difference is critical for the regioselectivity of subsequent chemical transformations, dictating the structure of the resulting fused ring systems.

Biological Activities and Mechanistic Studies of 5 Amino 2 Methoxybenzonitrile

Enzyme Inhibition Studies

Histone Deacetylase (HDAC) Inhibition

There is no direct evidence in the reviewed scientific literature to suggest that 5-Amino-2-methoxybenzonitrile itself is an inhibitor of Histone Deacetylases (HDACs). However, its structural isomer, 4-Amino-2-methoxybenzonitrile (B1330249), has been investigated for its potential to inhibit HDACs. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are explored as potential cancer therapeutics.

Furthermore, derivatives of closely related compounds, such as 5-chloro-2-methoxybenzonitrile, have been used to synthesize N-(5-chloro-2-methoxyphenyl)methylthioureas, which were subsequently evaluated for their biological activities. uliege.be The core structure of aminobenzonitriles is a common starting point in the medicinal chemistry campaigns aimed at discovering novel HDAC inhibitors. mdpi.comscielo.brchemisgroup.us

Table 1: Examples of HDAC Inhibitor Scaffolds Synthesized from Benzonitrile (B105546) Derivatives

| Starting Material | Resulting Scaffold/Compound Class | Reference |

| 5-chloro-2-methoxybenzonitrile | N-(5-chloro-2-methoxyphenyl)methylthioureas | uliege.be |

| Benzonitriles | Hydroxamic acids containing a 1,2,4-oxadiazole (B8745197) nucleus | mdpi.com |

This table illustrates the use of benzonitrile derivatives in the synthesis of potential HDAC inhibitors.

Deoxycytidine Kinase (dCK) Inhibition

Direct studies on the inhibitory activity of this compound against Deoxycytidine Kinase (dCK) have not been reported. However, the aminobenzonitrile scaffold is a key component in the synthesis of more complex molecules that have been shown to inhibit dCK. nih.govnih.govgoogle.com Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, and is a target for antiviral and anticancer drugs. nih.govnih.gov

Research has focused on the development of pyrimidine (B1678525) and 1,3,5-triazine-based dCK inhibitors. nih.gov Structure-activity relationship (SAR) studies of these inhibitors often involve modifications of a phenyl group, for which this compound can serve as a starting material to introduce a methoxy-substituted phenyl ring into the final molecule. nih.govnih.gov

Table 2: dCK Inhibitors with Moieties Derivable from Aminobenzonitriles

| Inhibitor Structural Class | Key Structural Features | Relevant Research Findings | Reference |

| Pyrimidine-based inhibitors | Often contain a substituted phenyl group attached to the core heterocycle. | The nature of the substituent on the phenyl ring can significantly influence inhibitory potency. | nih.govnih.gov |

| 1,3,5-Triazine-based inhibitors | Similar to pyrimidine-based inhibitors, with a triazine core. | Generally found to be less potent than their pyrimidine counterparts in some studies. | nih.gov |

This table highlights classes of dCK inhibitors where the this compound scaffold could be incorporated.

Human Adenosine (B11128) A₃ Receptor Antagonism

While there is no data to suggest that this compound is a direct antagonist of the human adenosine A₃ receptor, it is explicitly mentioned as a potential starting material in the synthesis of adenosine receptor antagonists. google.comnih.govgoogleapis.com The adenosine A₃ receptor is a G protein-coupled receptor that has been implicated in various physiological and pathological processes, making its antagonists potential therapeutic agents for conditions like glaucoma, asthma, and certain cancers. nih.gov

Patents have been filed for novel adenosine receptor antagonists where aminobenzonitrile derivatives are used as key intermediates in the synthesis of complex heterocyclic systems, such as thiazolopyrimidines. googleapis.com For instance, a synthetic route to produce A2B receptor antagonists, which can also have activity at other adenosine receptor subtypes, involves the use of 3-amino-2-chloro-4-methoxypyridine, a similarly substituted aminopyridine. googleapis.com

Table 3: Patent Information on Adenosine Receptor Antagonists from Aminobenzonitrile Precursors

| Patent Number | Description | Relevance of Aminobenzonitrile | Reference |

| WO2023158626A1 | Adenosine receptor antagonists, pharmaceutical compositions and their use thereof. | Describes the use of 2-Amino-5-fluoro-3-methoxybenzonitrile in the synthesis of these antagonists. | google.com |

| US 2007/0270433 A1 | Thiazolo-pyrimidine / pyridine (B92270) urea (B33335) derivatives as adenosine A2B receptor antagonists. | Utilizes substituted aminopyridines, demonstrating the utility of the amino-heterocyclic nitrile scaffold. | googleapis.com |

This table provides examples of patents where aminobenzonitrile derivatives are key for synthesizing adenosine receptor antagonists.

β-Glucuronidase Inhibition

There is no scientific literature available that describes the study of this compound as an inhibitor of β-glucuronidase. Research into β-glucuronidase inhibitors has explored various chemical classes, including 2-aminopyrimidine (B69317) derivatives and natural products, but has not included this specific compound. scielo.brplos.orgmdpi.comnih.govuri.edu

Cytochrome P450 Enzyme Interactions (e.g., CYP1A2 Inhibition)

No studies have been found in the scientific literature that investigate the interaction of this compound with cytochrome P450 enzymes, including CYP1A2. The inhibitory potential of various compounds on CYP enzymes is a critical aspect of drug development to avoid drug-drug interactions, but this compound has not been evaluated in this context. chemisgroup.usuri.edutci-thaijo.orgnih.gov

IMPDH Enzyme Inhibition

There is no available research data on the direct inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by this compound. IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and is a target for immunosuppressive, antiviral, and anticancer drugs. nih.govnih.gov While various classes of IMPDH inhibitors have been reviewed and developed, none have been reported to be synthesized from or to be this compound itself. nih.govnih.gov

Cell-Based Biological Evaluations

Comprehensive cell-based assays are fundamental to determining the biological effects of a compound. These evaluations provide initial insights into a compound's potential as a therapeutic agent. For this compound, the following sections outline the status of research into its various potential biological activities.

Antiproliferative Effects Against Cancer Cell Lines

The investigation of a compound's ability to inhibit the growth of cancer cells is a primary step in the development of new anticancer agents. Despite the interest in benzonitrile derivatives for their potential anticancer properties, a review of the current scientific literature reveals a lack of specific studies on the antiproliferative effects of this compound. As such, there is no published data, including IC50 values or detailed research findings, on its activity against any cancer cell lines.

Antiproliferative Activity Data for this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Data Not Available | Data Not Available |

Antiviral Activity (e.g., against Tobacco Mosaic Virus)

The search for novel antiviral agents is critical for managing viral diseases in humans, animals, and plants. The Tobacco Mosaic Virus (TMV) is often used as a model virus for screening potential antiviral compounds. However, there are currently no published studies that have evaluated the antiviral activity of this compound against TMV or any other viruses. Consequently, no data on its inhibitory effects or potential as an antiviral agent are available.

Antiviral Activity Data for this compound against TMV

| Concentration | Inhibition Rate (%) |

|---|---|

| Data Not Available | Data Not Available |

Antimicrobial Properties

The rise of antibiotic-resistant bacteria underscores the urgent need for new antimicrobial agents. A thorough search of existing research indicates that this compound has not yet been screened for its antimicrobial properties against various bacterial strains. As a result, there is no information available on its spectrum of activity or its effectiveness as an antimicrobial agent. ontosight.ai

Antimicrobial Activity Data for this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Data Not Available | Data Not Available |

Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases, making anti-inflammatory compounds valuable therapeutic candidates. While structurally related molecules have been investigated for such properties, there is a notable absence of research into the specific anti-inflammatory effects of this compound. ontosight.ai No studies have been published that assess its ability to modulate inflammatory pathways or its effects on inflammatory markers.

Anti-inflammatory Activity Data for this compound

| Assay | Inhibition (%) |

|---|---|

| Data Not Available | Data Not Available |

Mechanistic Investigations at the Molecular Level

Understanding the molecular mechanism of action is crucial for the rational design and development of new drugs. This involves identifying the specific molecular targets and pathways through which a compound exerts its biological effects. In the case of this compound, the lack of established biological activities means that no subsequent mechanistic studies have been undertaken. The molecular targets and the biochemical pathways that this compound might modulate remain uninvestigated and unknown.

Ligand-Target Interactions with Enzymes and Receptors

The interaction of this compound derivatives with various biological targets, particularly enzymes and receptors, is a key area of investigation. These interactions are fundamental to the observed biological effects.